Isopersin

Description

Properties

CAS No. |

219948-37-5 |

|---|---|

Molecular Formula |

C23H40O4 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

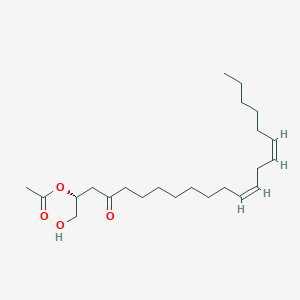

[(2R,12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate |

InChI |

InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)19-23(20-24)27-21(2)25/h7-8,10-11,23-24H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-/t23-/m1/s1 |

InChI Key |

ZAIRPZJGPNIHRZ-RHNLGMIQSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)C[C@H](CO)OC(=O)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)CC(CO)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isopersin: A Technical Guide to its Discovery, Isolation, and Biological Significance in Avocado

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopersin, a naturally occurring acetogenin (B2873293) found in avocado (Persea americana), has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the potential of this novel compound. The guide details the experimental protocols for its extraction and purification, presents quantitative data in a structured format, and visually represents the current understanding of its potential signaling pathways.

Introduction

Avocado fruit contains specialized oil cells, known as idioblasts, which produce a variety of unique lipid-like compounds called acetogenins (B1209576).[1][2] These compounds are characterized by long aliphatic chains with various functional groups. Among these is this compound, a structural isomer of the more well-known avocado acetogenin, persin (B1231206).[1][3] this compound was first isolated and identified from the idioblast oil of Hass avocados.[1] Structurally, it is (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297).

Initial studies have indicated that while structurally similar to persin, this compound may exhibit different biological activities. Understanding the nuances of its isolation and biological effects is crucial for harnessing its potential therapeutic applications. This guide aims to provide a detailed technical foundation for further research and development.

Discovery and Initial Characterization

This compound was discovered during the fractionation of crude idioblast cell oil from Hass avocados. While investigating the feeding deterrent effects of avocado oil on the beet armyworm (Spodoptera exigua), researchers isolated a fraction that, contrary to expectations, appeared to promote larval growth in preliminary assays. Further purification of this fraction led to the identification of a new compound, which was named this compound.

A key characteristic of this compound is its lability. It is known to be unstable and can readily isomerize to persin. Both this compound and persin are also susceptible to rearrangement into an alkylfuran in the presence of acid. This instability may be the reason it had not been reported in earlier studies of avocado oil components.

Experimental Protocols

Plant Material and Idioblast Oil Isolation

-

Plant Material: Ripe Hass avocados (Persea americana var. Hass) are used as the source material.

-

Idioblast Oil Isolation: The specialized idioblast oil cells are physically separated from the surrounding mesocarp tissue. This can be achieved by scraping the fruit pulp and isolating the distinct, denser idioblast cells. The oil is then extracted from these isolated cells.

This compound Extraction and Isolation Workflow

The following workflow outlines the multi-step chromatographic process for isolating this compound from crude idioblast oil.

Caption: Workflow for the isolation of this compound from avocado idioblast oil.

Detailed Flash Chromatography Protocol

First Column Chromatography (Crude Fractionation):

-

Stationary Phase: Silica (B1680970) gel.

-

Column Dimensions: Approximately 5 cm x 25 cm.

-

Mobile Phase: A solvent gradient of toluene-ethyl ether-acetic acid.

-

Procedure:

-

The crude idioblast oil (e.g., 5 g) is loaded onto the silica gel column.

-

The column is eluted with the toluene-ethyl ether-acetic acid solvent system.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

The fourth fraction, which is enriched in this compound, is collected for further purification.

-

Second Column Chromatography (Purification of this compound):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A 2:3 (v/v) mixture of ethyl acetate and hexane.

-

Procedure:

-

The dried fourth fraction (e.g., 0.34 g) is redissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

The column is eluted with the ethyl acetate-hexane solvent mixture.

-

Fractions are collected and monitored by TLC, visualizing with an H₂SO₄ spray and charring.

-

This compound has an Rf value of approximately 0.31 under these conditions, which is slightly less than that of persin (Rf = 0.42).

-

Fractions containing pure this compound are pooled and the solvent is removed under reduced pressure.

-

Structural Elucidation

The structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Instrumentation: A 300 MHz NMR spectrometer.

-

Solvent: Deuterated benzene (B151609) (C₆D₆) was used as the solvent for NMR analysis, as this compound was found to be unstable in deuterated chloroform (B151607) (CDCl₃).

-

Techniques:

-

¹H NMR

-

¹³C NMR

-

¹H-¹H Correlation Spectroscopy (COSY)

-

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Yield and Concentration of this compound from Hass Avocado

| Parameter | Value | Reference |

| Yield from Crude Idioblast Oil | 40 mg from 5 g | |

| Estimated Concentration in Fresh Tissue | ~0.15% (w/w) |

Note: The concentration in fresh tissue is an estimate and may be an underrepresentation due to the compound's lability.

Table 2: Bioassay of this compound and Persin on S. exigua Larvae

| Treatment (500 µg/g in diet) | Mean Larval Weight (mg ± SE) | % Survivorship | Reference |

| Control | 28.35 ± 1.93 | 85 | |

| This compound | 26.45 ± 1.76 | 80 | |

| Persin | 4.89 ± 0.61 | 83 |

SE: Standard Error. The results indicate that at a concentration of 500 µg/g, this compound had no significant effect on larval weight or survivorship compared to the control, while persin significantly inhibited larval growth.

Biological Activity and Potential Signaling Pathways

While research specifically on the signaling pathways of this compound is limited, studies on other avocado acetogenins provide valuable insights into its potential mechanisms of action.

Effects on Cancer Cells

Avocado acetogenins have demonstrated cytotoxic effects against various cancer cell lines. A significant mechanism of action for some avocado acetogenins is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway, specifically the EGFR/RAS/RAF/MEK/ERK1/2 cascade, is often overactive in cancer and plays a crucial role in cell proliferation and survival.

It is hypothesized that this compound, as an acetogenin, may also exert its biological effects through the modulation of this pathway. Further research is needed to confirm the specific effects of pure this compound on this and other signaling cascades.

Caption: Proposed inhibition of the EGFR/RAS/RAF/MEK/ERK1/2 signaling pathway by avocado acetogenins.

Comparison with Persin

Persin, the isomer of this compound, has been shown to act as a microtubule-stabilizing agent, leading to a G2/M cell cycle arrest in breast cancer cells. This mechanism is similar to that of some established anticancer drugs. Given their structural similarity, it is plausible that this compound could have related, or distinct, effects on the cytoskeleton and cell cycle progression.

Future Directions

The discovery of this compound opens up several avenues for future research:

-

Comprehensive Biological Screening: A broader evaluation of this compound's activity against a panel of cancer cell lines, as well as its potential antimicrobial and anti-inflammatory properties, is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by pure this compound is a critical next step. Investigating its effects on the EGFR pathway and microtubule dynamics would be of particular interest.

-

Stability and Formulation: A detailed study of this compound's stability under various conditions (pH, temperature, solvents) is essential for its development as a potential therapeutic agent. Research into formulation strategies to enhance its stability and bioavailability is also needed.

-

Quantitative Analysis in Different Cultivars: Investigating the concentration of this compound and persin in different avocado cultivars and at various stages of ripeness could provide valuable information for its sourcing and standardization.

Conclusion

This compound is a novel acetogenin from avocado with a unique discovery story and potential for further scientific exploration. This technical guide has provided a detailed overview of its isolation, the available quantitative data, and insights into its potential biological activities. While research on this compound is still in its early stages, the information presented here provides a solid foundation for researchers and drug development professionals to build upon in their quest for new natural product-based therapeutics. The lability of the compound presents a challenge, but also an opportunity for the development of innovative stabilization and delivery strategies. Further investigation into this intriguing molecule is highly encouraged.

References

- 1. benchchem.com [benchchem.com]

- 2. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297), a member of the oxylipin family of lipid mediators. Oxylipins are oxidation products of polyunsaturated fatty acids that play critical roles in a variety of physiological and pathological processes.[1][2] This guide covers the chemical structure, physicochemical properties, and plausible biosynthetic pathways. Furthermore, it details established experimental protocols for the extraction, purification, and analysis of oxylipins from biological matrices, which are directly applicable to the study of this specific compound.

Chemical Structure and Properties

(12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate is a complex fatty acid derivative. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structural analogues found in chemical databases. A closely related compound is cataloged in PubChem, providing computed physicochemical properties that serve as a valuable reference.[3][4]

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₀O₄ | PubChem |

| Molecular Weight | 380.6 g/mol | PubChem |

| Exact Mass | 380.29265975 Da | PubChem |

| XLogP3-AA (Lipophilicity) | 6.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 19 | PubChem |

| Topological Polar Surface Area | 63.6 Ų | PubChem |

Note: The properties listed are for the structural isomer (1-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate (PubChem CID: 174836179) and are expected to be very similar for the (12Z,15Z)...2-yl acetate variant.[3]

Putative Biosynthetic Pathway

Oxylipins are synthesized from polyunsaturated fatty acids (PUFAs) via pathways involving lipoxygenase (LOX), cyclooxygenase (COX), or cytochrome P450 (CYP450) enzymes.[1][5] Given the structure of (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, a plausible biosynthetic route involves the 12/15-lipoxygenase pathway acting on a C21 PUFA precursor. The pathway likely involves initial oxygenation followed by enzymatic conversions to introduce the ketone and hydroxyl functionalities, and a subsequent acetylation step.

References

- 1. mdpi.com [mdpi.com]

- 2. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]

- 3. (1-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate | C23H40O4 | CID 174836179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate | C23H40O4 | CID 3017191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources, chemical properties, and biological activities of Isopersin and its related acetogenins (B1209576). Primarily found in the avocado (Persea americana), these lipid-derived compounds are gaining attention for their potential pharmacological applications. This document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols, and a visual representation of their molecular interactions.

Natural Sources and Distribution

This compound and its related compounds, collectively known as acetogenins, are characteristic secondary metabolites of the Lauraceae family, with the avocado plant being the most studied source.[1][2] These compounds are distributed throughout the plant, with varying concentrations in the peel, pulp, seed, and leaves.

Table 1: Quantitative Distribution of Major Acetogenins in Persea americana

| Compound | Plant Part | Concentration (mg/g Fresh Weight) | Reference(s) |

| This compound | Idioblast Oil Cells | Not Quantified | |

| Persin | Peel | 0.09 - 0.72 | [3] |

| Pulp | 0.01 - 0.11 | [4][3] | |

| Seed | 0.10 | [4] | |

| Leaves | High concentration | [5] | |

| Avocadyne (B107709) | Pulp | ~ 0.18 | [6] |

| Seed | ~ 0.41 | [6] | |

| Avocadene | Pulp | Not specified | [7] |

| Seed | Not specified | [7] | |

| Persenone A | Seed | High concentration | [7] |

| AcO-avocadene | Seed | High concentration | [7] |

| AcO-avocadyne | Seed | High concentration | [7] |

Chemical Structure and Properties

This compound, chemically identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297), is an isomer of the more well-known acetogenin (B2873293), persin.[8] These compounds are long-chain fatty acid derivatives, characterized by a hydrophilic head and a long hydrophobic tail. This compound is noted to be unstable and can readily isomerize to persin.[8]

Related Compounds:

-

Persin: The isomeric form of this compound, with the acetate and hydroxyl groups interchanged. It has been more extensively studied and is known for its fungicidal and insecticidal properties.[5][9]

-

Avocadyne and Avocadene: These are other C17 acetogenins found in avocado that have demonstrated cytotoxic activities.[6][10][11]

-

Persenones (A, B, C): A group of related acetogenins also isolated from avocado.[7]

Experimental Protocols

Extraction and Isolation of this compound and Related Acetogenins

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of acetogenins from avocado tissues.[6][12]

Diagram 1: General Workflow for Acetogenin Extraction and Isolation

Caption: Workflow for acetogenin extraction.

Methodology:

-

Lipid Extraction: A modified Folch method is commonly used. The plant material is homogenized in a mixture of dichloromethane and methanol (1:1 v/v). After centrifugation, the organic phase containing the lipids is collected. The extraction is typically repeated multiple times to ensure a high yield.

-

Acetogenin Enrichment: The crude lipid extract is then partitioned between hexane and water. Acetogenins, being more lipophilic, preferentially move into the hexane phase. This step is also repeated to maximize the recovery of the target compounds.

-

Purification: The enriched acetogenin extract is subjected to chromatographic techniques for the separation of individual compounds. High-performance liquid chromatography (HPLC) with a C18 column is frequently employed for this purpose.

Spectroscopic Analysis

The structural elucidation of this compound and its analogs relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the isolated compounds. Tandem MS (MS/MS) provides fragmentation patterns that help in the structural characterization. For example, the precursor ion of AcO-avocadyne at m/z 327 can be fragmented to yield characteristic daughter ions.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon skeleton and the position of functional groups. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.[4][5][7]

Biological Activity and Signaling Pathways

While this compound itself has shown limited biological activity in some assays, the broader class of avocado acetogenins exhibits significant cytotoxic and pro-apoptotic effects, particularly against cancer cells.[8][15]

Inhibition of the EGFR Signaling Pathway

Certain avocado acetogenins have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells, leading to uncontrolled proliferation.[12][15]

Diagram 2: Inhibition of the EGFR Signaling Pathway by Avocado Acetogenins

Caption: Avocado acetogenins inhibit EGFR signaling.

This pathway is initiated by the binding of epidermal growth factor (EGF) to its receptor (EGFR), leading to a signaling cascade involving RAS, RAF, MEK, and ERK, which ultimately promotes cell proliferation.[3][16] Avocado acetogenins can interfere with this pathway at multiple points, including the inhibition of EGFR activation and the phosphorylation of downstream effectors like RAF and ERK.[12][15]

Induction of Apoptosis via the Intrinsic Pathway

Avocado acetogenins can also induce programmed cell death (apoptosis) in cancer cells through the intrinsic or mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential and the activation of caspases.

Diagram 3: Induction of Apoptosis by Avocado Acetogenins

Caption: Acetogenin-induced apoptosis pathway.

Acetogenins are known inhibitors of Complex I of the mitochondrial electron transport chain.[1] This inhibition, along with the induction of the mitochondrial permeability transition pore, leads to the release of pro-apoptotic factors and the activation of the caspase cascade, culminating in cell death.[1]

Conclusion

This compound and its related acetogenins from avocado represent a fascinating class of natural products with significant potential for further research and development. Their cytotoxic and pro-apoptotic activities, mediated through well-defined signaling pathways, make them promising candidates for anticancer drug discovery. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of these unique phytochemicals. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the extraction and purification of these compounds for potential clinical use.

References

- 1. Cardiotoxicity of acetogenins from Persea americana occurs through the mitochondrial permeability transition pore and caspase-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids During Seed Germination and Leaf Development of Avocado (Persea americana Mill.) [frontiersin.org]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis and Authentication of Avocado Oil Using High Resolution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of avocadyne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.uniud.it [air.uniud.it]

- 8. researchgate.net [researchgate.net]

- 9. Personalized Medicine and Inhibition of EGFR Signaling in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationship of avocadyne - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Structure-activity relationship of avocadyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

Isopersin biosynthesis pathway in Persea americana

An In-depth Technical Guide to the Biosynthesis of Isopersin in Persea americana

Abstract

This compound is a naturally occurring aliphatic acetogenin (B2873293) found in the idioblast oil cells of Persea americana (avocado). It is an isomer of the more abundant and well-studied compound, persin (B1231206). These long-chain fatty acid derivatives exhibit a range of biological activities, including insecticidal and cytotoxic effects, making their biosynthetic pathway a subject of significant interest. While the complete enzymatic pathway for this compound has not been fully elucidated, substantial evidence points to its origin from fatty acid metabolism. This technical guide synthesizes the current understanding of this pathway, presenting a putative sequence of biochemical reactions, detailing relevant enzymes, summarizing quantitative data, and providing established experimental protocols for the extraction and analysis of these compounds.

Introduction to this compound and Persin

This compound, with the IUPAC name (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a structural isomer of persin, (12Z,15Z)-1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene.[1][2] These compounds are classified as acetogenins (B1209576), a group of polyketide-derived lipids characterized by long aliphatic chains.[3] They are synthesized and stored in specialized idioblast oil cells within the avocado fruit, leaves, and seed.[1][4] this compound is noted to be unstable and readily isomerizes to the more stable persin. Both molecules are derived from the biosynthesis of long-chain fatty acids and are structurally similar to linoleic acid. Given their shared backbone and functional groups, it is highly probable they originate from the same core biosynthetic pathway.

Proposed Biosynthetic Pathway

The biosynthesis of this compound and other avocado acetogenins is intrinsically linked to the primary metabolism of fatty acids. The pathway can be conceptualized in two major stages: the formation of a C18 di-unsaturated fatty acid precursor, followed by chain modification to produce the final C21 acetogenin structure.

Stage 1: Fatty Acid Precursor Synthesis

The synthesis of the linoleic acid backbone, the putative precursor, is a well-established pathway in plants located primarily in the plastids.

-

Acetyl-CoA Carboxylation: The pathway begins with the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by Acetyl-CoA Carboxylase (ACCase) , a rate-limiting enzyme in fatty acid biosynthesis. Genes encoding subunits of ACCase have been identified in P. americana.

-

Fatty Acid Chain Elongation: A multi-enzyme complex, Fatty Acid Synthase (FAS) , catalyzes the sequential condensation of malonyl-CoA with a growing acyl chain, leading to the formation of the 16-carbon palmitic acid and then the 18-carbon stearic acid.

-

Desaturation: Stearic acid is converted to oleic acid (18:1) by Stearoyl-ACP Desaturase (SAD) . Subsequently, Δ12 Oleate Desaturase (FAD2) introduces a second double bond to form linoleic acid (18:2), the likely backbone for this compound. The expression and activity of these desaturases are reportedly enhanced by various elicitors in avocado.

Stage 2: Putative Acetogenin Formation

The conversion of a linoleic acid precursor to the final this compound structure involves a series of oxidation, hydroxylation, and acylation steps, likely occurring in the endoplasmic reticulum. The precise sequence and enzymes are not yet characterized and the following represents a biochemically plausible model.

-

Chain Elongation & Head Group Formation: The C18 fatty acid undergoes modification to form the characteristic 21-carbon (heneicosyl) chain with a 4-oxo group. This process is not well understood but likely involves specialized elongases and polyketide synthase-like domains.

-

Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase introduces a hydroxyl group at the C-2 position.

-

Acetylation: The final step is the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the C-2 position, catalyzed by an acetyltransferase , to yield this compound. The isomeric persin is formed if acetylation occurs at the C-1 hydroxyl group instead.

The diagram below illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound and persin in Persea americana.

Quantitative Data

Quantitative analysis has focused primarily on persin due to its higher stability and abundance. The concentration of these acetogenins varies significantly between cultivars and across different fruit tissues.

| Compound | Plant Tissue | Cultivar(s) | Concentration Range | Reference |

| Persin | Mesocarp (Pulp) | Hass | 1500 - 5800 µg/g (fresh weight) | |

| Persin | Pericarp (Peel) | Hass | 760 - 2280 µg/g (fresh weight) | |

| Persin | Seed | Hass | ~1.81 mg/g | |

| This compound | Idioblast Oil | Hass | ~0.15% by weight of fresh tissue | |

| Total Acetogenins | Seed | 22 Cultivars | 1090 - 8330 µg/g (dry weight) |

Experimental Protocols

The isolation and characterization of this compound and related acetogenins require specific protocols for extraction, purification, and analysis. The following methodologies are based on established research.

Isolation of Idioblast Oil Cells

-

Plant Material: Utilize mature Persea americana var. Hass fruits, harvested from a controlled orchard.

-

Tissue Preparation: Separate the mesocarp (pulp) from the peel and seed.

-

Homogenization: Homogenize the mesocarp tissue in a blender with a suitable buffer.

-

Filtration: Filter the homogenate through multiple layers of cheesecloth to remove large cellular debris.

-

Centrifugation: Centrifuge the filtrate at low speed to pellet the idioblast oil cells, which are denser than other parenchymal cells.

-

Collection: Carefully collect the idioblast cell pellet for subsequent oil extraction.

Extraction and Chromatographic Purification of this compound

-

Crude Oil Extraction: Lyse the isolated idioblast cells (e.g., by sonication or freeze-thaw cycles) and extract the lipid content using a solvent system like chloroform:methanol (2:1, v/v).

-

Flash Chromatography (Initial Fractionation):

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of toluene-ethyl ether-acetic acid.

-

Procedure: Apply the crude idioblast oil (e.g., 5 g) to a silica flash column. Elute with the mobile phase to separate compounds based on polarity, collecting multiple fractions.

-

-

Flash Chromatography (this compound Purification):

-

Target Fraction: Identify the fraction containing this compound using Thin Layer Chromatography (TLC). This compound is more polar than persin.

-

Stationary Phase: Silica gel.

-

Mobile Phase: Isocratic elution with Ethyl Acetate-Hexane (e.g., 2:3 v/v).

-

Procedure: Apply the target fraction to a second silica column and elute with the specified solvent system to yield purified this compound.

-

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC-DAD):

-

Column: C18 reverse-phase column (e.g., Kinetex® EVO C-18, 1.7 µm).

-

Mobile Phase: A binary gradient of acetonitrile (B52724) in water. A typical gradient might run from 20% to 95% acetonitrile over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: Diode-Array Detector (DAD) to monitor absorbance at specific wavelengths.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Precursor Analysis:

-

Derivatization: Convert fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a catalyst such as BF₃-methanol.

-

GC Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23).

-

Analysis: Analyze the FAMEs by GC-MS to identify and quantify the fatty acid precursors like linoleic acid.

-

The general workflow for acetogenin analysis is depicted below.

Caption: General experimental workflow for the analysis of avocado acetogenins.

Conclusion and Future Directions

The biosynthesis of this compound in Persea americana is a complex process rooted in fatty acid metabolism. While a putative pathway can be proposed, the specific enzymes responsible for converting linoleic acid into the final acetogenin structure remain to be identified and characterized. Future research should focus on transcriptomic and proteomic analyses of isolated idioblast cells to identify candidate genes for the hydroxylases, elongases, and acetyltransferases involved. Functional characterization of these enzymes through expression in heterologous systems will be crucial for fully elucidating this unique biosynthetic pathway. A complete understanding of this compound and persin biosynthesis will enable metabolic engineering efforts and provide a deeper insight into the chemical ecology of avocado.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Persin | 60640-59-7 | Benchchem [benchchem.com]

- 4. PERSIN - A PHYTOCHEMICAL IN AVOCADO FRUIT: ITS ROLE AS A NUTRACEUTICAL OR PLANT TOXIN IN NUTRITION - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]

Exploratory Studies on Isopersin: A Review of Available Biological Activity Data

For the attention of: Researchers, scientists, and drug development professionals.

This document summarizes the current publicly available scientific literature regarding the biological activity of Isopersin. The information presented herein is based on a comprehensive search of scholarly databases.

Executive Summary

Exploratory studies on the biological activity of this compound are exceptionally limited. A thorough review of published scientific literature reveals only a single study detailing the isolation and initial biological screening of this compound. This research, conducted in 1998, focused on the effects of this compound on an insect model and found no significant biological activity in the assays performed.[1][2][3] To date, no studies investigating the anticancer, anti-inflammatory, or other pharmacological properties of this compound in mammalian systems have been identified in the public domain. Consequently, the core requirements for a detailed technical guide, including quantitative data on anticancer or anti-inflammatory effects, specific experimental protocols for these activities, and associated signaling pathways, cannot be fulfilled at this time due to the absence of requisite research.

Introduction to this compound

This compound is a natural product that was first isolated from the idioblast oil cells of avocados (Persea americana Mill.).[1][2] Its chemical structure is (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate. It is an isomer of persin (B1231206), another compound found in avocados that has been shown to have biological activity. Notably, this compound is reported to be unstable and can readily isomerize to persin.

Biological Activity of this compound

The sole study on the biological activity of this compound investigated its effects on the beet armyworm, Spodoptera exigua, a generalist phytophagous insect.

Insect Bioassay

Experimental Protocol: The biological activity of this compound was evaluated using an artificial diet bioassay with early-instar larvae of S. exigua.

-

Preparation of Test Diet: A lima bean-based artificial diet was prepared. This compound, dissolved in a solvent, was incorporated into the diet at a concentration of 500 μg/g. A control diet without this compound was also prepared.

-

Bioassay Procedure: Neonate larvae of S. exigua were placed on the prepared diets. The survivorship and growth (larval weight) were monitored over a period of 12 days.

Results: The study found that this compound, at a concentration of 500 μg/g of diet, had no statistically significant effect on either the larval survivorship or the growth of S. exigua when compared to the control group. This was in contrast to its isomer, persin, which was shown to reduce larval growth at the same concentration.

Data Presentation: Due to the negative findings of the single study, a quantitative data table summarizing various biological activities cannot be constructed. The only available data is presented narratively in the results section above.

Anticancer and Anti-inflammatory Activity

A comprehensive search of scientific literature did not yield any studies investigating the anticancer or anti-inflammatory properties of this compound. Therefore, there is no quantitative data, experimental protocols, or known signaling pathways related to these activities for this compound.

Signaling Pathways and Experimental Workflows

As there is no published research on the mechanism of action of this compound in any biological system, it is not possible to create diagrams of signaling pathways or experimental workflows. The single study performed did not investigate the molecular mechanisms underlying the observed lack of effect in the insect model.

Conclusion and Future Directions

The current body of scientific knowledge on the biological activity of this compound is confined to a single study from 1998 that reported a lack of insecticidal or growth-inhibitory effects on Spodoptera exigua. There is a complete absence of data regarding its potential pharmacological effects in other contexts, including but not limited to anticancer and anti-inflammatory activities.

For researchers, scientists, and drug development professionals, this compound represents an unexplored natural product. Future research should focus on:

-

Chemical Stability: A thorough investigation of this compound's stability and its isomerization to persin under various conditions is warranted.

-

Broad Biological Screening: Screening of purified this compound against a wide range of biological targets, including cancer cell lines and assays for inflammatory markers, would be the first step in exploring its potential therapeutic value.

-

Pharmacokinetic and Toxicological Studies: Should any promising bioactivity be identified, subsequent studies would need to address the ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles of this compound.

Until such studies are conducted and published, any discussion of this compound's biological activity beyond the initial insect bioassay remains speculative.

References

Isopersin and Persin: A Comprehensive Structural and Functional Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopersin and persin (B1231206) are two structurally isomeric acetogenins (B1209576) found in avocado (Persea americana) that have garnered scientific interest due to their distinct biological activities. While persin has been investigated for its cytotoxic and microtubule-stabilizing properties, making it a compound of interest in cancer research, this compound has shown significantly less biological activity in preliminary studies. This technical guide provides a detailed comparative analysis of the structural differences between this compound and persin, their respective biological effects, and the experimental methodologies used to isolate, synthesize, and evaluate these compounds. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction

Avocado, a fruit recognized for its nutritional value, also contains a variety of unique secondary metabolites. Among these are the lipid-soluble compounds persin and its isomer, this compound, which are primarily located in the idioblast oil cells of the fruit, leaves, and seeds. The distinct spatial arrangement of a hydroxyl and an acetoxy group on their shared carbon backbone results in significant differences in their biological efficacy. This guide aims to provide a comprehensive technical overview of the current scientific knowledge regarding this compound and persin, with a focus on their structural distinctions and the resulting impact on their biological functions.

Structural Differences

The core structural difference between this compound and persin lies in the positioning of the hydroxyl and acetoxy groups at the C-1 and C-2 positions of the heneicosa-12,15-dien-4-one backbone.

This compound: (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate[1] Persin: [(2R,12Z,15Z)-2-hydroxy-4-oxohenicosa-12,15-dienyl] acetate[2]

This seemingly minor positional isomerization has profound implications for their biological activity.

Chemical Structures

| Feature | This compound | Persin |

| IUPAC Name | (12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate (B1210297) | [(2R,12Z,15Z)-2-hydroxy-4-oxohenicosa-12,15-dienyl] acetate |

| Molecular Formula | C23H40O4 | C23H40O4 |

| Molecular Weight | 380.6 g/mol | 380.6 g/mol |

| Key Difference | Hydroxyl group at C-1, Acetoxy group at C-2 | Acetoxy group at C-1, Hydroxyl group at C-2 |

| Stereochemistry | Not specified in initial isolation | (R)-enantiomer is the active form |

Physicochemical Properties

A comprehensive comparison of the physicochemical properties of this compound and persin is crucial for understanding their pharmacokinetics and pharmacodynamics. While experimental data for this compound is limited, computational predictions provide some insight.

| Property | This compound (Predicted) | Persin (Predicted) |

| XLogP3 | 5.9 | 5.9 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 18 | 18 |

| Topological Polar Surface Area | 63.6 Ų | 63.6 Ų |

Data sourced from PubChem.[2]

Biological Activity and Signaling Pathways

The structural isomerism between this compound and persin directly translates to a significant divergence in their biological activities.

Comparative Biological Activity

A study by Rodriguez-Saona et al. (1998) provided the first direct comparison of the biological effects of this compound and persin on the early-instar beet armyworm (Spodoptera exigua).

| Compound | Concentration (µg/g diet) | Larval Survivorship | Larval Growth |

| This compound | 500 | No significant effect | No significant effect |

| Persin | 500 | No significant effect | Reduced larval growth |

This study highlights the critical role of the specific arrangement of the hydroxyl and acetoxy groups for biological activity, with persin demonstrating clear growth-inhibitory effects that are absent in this compound.[1]

Persin's Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Persin has been identified as a microtubule-stabilizing agent, a property shared with prominent anti-cancer drugs like paclitaxel.[3] This activity leads to a cascade of cellular events culminating in apoptosis.

The proposed signaling pathway for persin-induced apoptosis is as follows:

-

Microtubule Stabilization: Persin binds to microtubules, inhibiting their depolymerization. This disrupts the dynamic instability of the microtubule network, which is essential for various cellular processes, particularly mitosis.

-

G2/M Cell Cycle Arrest: The stabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. A key event in this process is the upregulation of the BH3-only protein Bim. Bim is a critical sensor of cytoskeletal integrity and, when activated, translocates to the mitochondria to initiate the apoptotic cascade.

Experimental Protocols

Isolation of this compound from Avocado Idioblast Oil Cells

The following protocol is adapted from Rodriguez-Saona et al. (1998).

Methodology:

-

Extraction: Idioblast oil from avocado fruit is extracted with hexane.

-

Low-Pressure Liquid Chromatography (LPLC): The crude hexane extract is subjected to LPLC on a silica gel column, eluting with a hexane-ethyl acetate gradient.

-

Fractionation and Bioassay: Fractions are collected and screened for biological activity. The fraction containing this compound is identified.

-

High-Performance Liquid Chromatography (HPLC): The active fraction from LPLC is further purified by HPLC on a silica column with a hexane-isopropanol solvent system to yield pure this compound.

Proposed High-Yield Synthesis of (+)-(R)-Persin

The following is a summarized protocol for a proposed stereoselective synthesis of (+)-(R)-Persin.

Key Steps:

-

Sonogashira Coupling: Coupling of a protected dodec-1-en-11-yn-3-ol with 1-bromo-2-pentyne to form the carbon skeleton.

-

Lindlar Reduction: Stereoselective reduction of the internal alkyne to a (Z)-alkene.

-

Oxidation: Oxidation of the secondary alcohol to a ketone.

-

Hydroboration-Oxidation: Conversion of the terminal alkyne to a primary alcohol.

-

Asymmetric Reduction: Stereoselective reduction of the ketone to the (R)-alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.

-

Selective Acetylation: Acetylation of the primary alcohol to yield (+)-(R)-persin.

Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin in vitro.

Methodology:

-

Preparation: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI).

-

Incubation: The mixture is incubated at 37°C in the presence of the test compound (persin) or a control.

-

Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates tubulin polymerization.

-

Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its effect on microtubule stability.

Conclusion

The structural distinction between this compound and persin, specifically the positioning of the hydroxyl and acetoxy functional groups, is the determining factor for their differential biological activities. Persin's ability to stabilize microtubules and induce apoptosis in cancer cells establishes it as a valuable lead compound in drug discovery. In contrast, this compound's lack of significant biological activity in the assays conducted to date underscores the high degree of structural specificity required for interaction with biological targets. The detailed experimental protocols and workflow diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate these fascinating natural products and their potential therapeutic applications. Future research should focus on elucidating the precise binding site of persin on tubulin and exploring the structure-activity relationships of synthetic analogues to develop more potent and selective therapeutic agents.

References

A Comprehensive Technical Guide to the Preliminary Screening of Isopersin Bioactivity

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Isopersin, a natural compound first isolated from avocado idioblast oil cells, represents a frontier in phytochemical research.[1] As an isomer of persin, a compound with demonstrated cytotoxic and microtubule-stabilizing properties, this compound holds significant, yet largely unexplored, potential as a bioactive agent.[2][3][4] To date, the known biological activity of this compound is limited to a lack of insecticidal effects against the beet armyworm (Spodoptera exigua).[1] This in-depth technical guide outlines a proposed framework for the comprehensive preliminary screening of this compound's bioactivity. The following sections provide detailed experimental protocols and data presentation structures to systematically evaluate its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential. This guide is intended to serve as a foundational document for researchers seeking to unlock the therapeutic promise of this novel natural product.

Quantitative Data Summary

A systematic preliminary screening of this compound would yield a range of quantitative data critical for assessing its potential as a therapeutic lead. The following tables are structured to present the anticipated results from the experimental protocols detailed in this guide.

Table 1: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI) | Positive Control | IC50 of Control (µM) |

| Breast Cancer (e.g., MCF-7) | MTT Assay | Data to be determined | Calculated | Doxorubicin | Literature Value |

| Ovarian Cancer (e.g., OVCAR-3) | MTT Assay | Data to be determined | Calculated | Paclitaxel | Literature Value |

| Normal Fibroblast (e.g., NIH/3T3) | MTT Assay | Data to be determined | - | - | - |

The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Assay Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Positive Control | MIC of Control (µg/mL) |

| Staphylococcus aureus | Disc Diffusion / Broth Microdilution | Data to be determined | Data to be determined | Vancomycin | Literature Value |

| Escherichia coli | Disc Diffusion / Broth Microdilution | Data to be determined | Data to be determined | Gentamicin | Literature Value |

| Candida albicans | Disc Diffusion / Broth Microdilution | Data to be determined | Data to be determined | Fluconazole | Literature Value |

Table 3: Antioxidant Capacity of this compound

| Assay Type | Metric | Result | Positive Control | Result of Control |

| DPPH Radical Scavenging | EC50 (µg/mL) | Data to be determined | Ascorbic Acid | Literature Value |

| ABTS Radical Scavenging | Trolox Equivalents (µM TE/mg) | Data to be determined | Trolox | Literature Value |

| Ferric Reducing Antioxidant Power (FRAP) | Ferrous Equivalents (µM Fe²⁺/mg) | Data to be determined | Quercetin | Literature Value |

Table 4: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line / Model | Metric | Result | Positive Control | Result of Control |

| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC50 (µM) | Data to be determined | Dexamethasone | Literature Value |

| TNF-α Inhibition | RAW 264.7 Macrophages | IC50 (µM) | Data to be determined | Dexamethasone | Literature Value |

| IL-6 Inhibition | RAW 264.7 Macrophages | IC50 (µM) | Data to be determined | Dexamethasone | Literature Value |

Experimental Protocols

The following protocols are foundational for a robust preliminary screening of this compound's bioactivity.

Cytotoxicity Screening

Objective: To determine the cytotoxic potential of this compound against cancerous and non-cancerous cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) Assay

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, OVCAR-3) and a normal cell line (e.g., NIH/3T3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Screening

Objective: To evaluate the antibacterial and antifungal activity of this compound.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in the corresponding broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (microorganisms with a known antimicrobial agent), a negative control (microorganisms with vehicle), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for yeast).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Capacity Screening

Objective: To assess the free radical scavenging and reducing potential of this compound.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound (dissolved in methanol) to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Controls: Use methanol as a blank and a DPPH solution without the sample as a negative control. Ascorbic acid can be used as a positive control.

-

Data Analysis: Calculate the percentage of radical scavenging activity. The concentration of this compound required to scavenge 50% of the DPPH radicals (EC50) is determined from a dose-response curve.

Anti-inflammatory Screening

Objective: To determine the potential of this compound to inhibit inflammatory responses in vitro.

Methodology: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

-

Cell Culture and Seeding: Culture RAW 264.7 murine macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity-mediated effects.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the preliminary screening of this compound and a key signaling pathway relevant to its potential bioactivity.

Caption: A workflow diagram illustrating the four key pillars of preliminary bioactivity screening for this compound.

Caption: A generalized workflow for the in vitro preliminary screening of a natural product like this compound.

References

- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubule-stabilizing properties of the avocado-derived toxins (+)-(R)-persin and (+)-(R)-tetrahydropersin in cancer cells and activity of related synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "A Review of the Avocado Toxin Persin and Its Function as a Microtubule" by Amanda Ruff [digitalscholarship.tnstate.edu]

Isopersin degradation and isomerization to persin

An In-depth Technical Guide on the Isomerization and Degradation of Isopersin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and persin (B1231206) are two isomeric acetogenins (B1209576) found in the avocado plant (Persea americana)[1][2]. These lipid-soluble compounds are of significant interest due to the potent biological activity of persin, which includes anticancer properties[3]. This compound, a naturally occurring isomer of persin, is notably unstable and readily converts to the more stable persin[1][2][4]. This guide provides a comprehensive technical overview of the chemical relationship between this compound and persin, focusing on the degradation of this compound and its isomerization to persin. It includes proposed mechanisms for these transformations, a summary of quantitative data, and detailed experimental protocols for their study.

Chemical Structures and Physicochemical Properties

This compound and persin are positional isomers, differing in the location of the acetate (B1210297) and hydroxyl groups on the hydrophilic head of the molecule[1][2]. Their shared molecular formula is C23H40O4, with a molar mass of 380.56 g/mol [5][6].

| Property | This compound | Persin |

| IUPAC Name | (12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate | (2R,12Z,15Z)-2-Hydroxy-4-oxohenicosa-12,15-dien-1-yl acetate |

| Synonyms | (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate | (+)-(R)-persin, 1-acetoxy-2-hydroxy-12Z,15Z-heneicosadien-4-one |

| Molecular Formula | C23H40O4 | C23H40O4 |

| Molar Mass | 380.56 g/mol | 380.56 g/mol |

| Chemical Structure | A long-chain fatty acid derivative with a hydroxyl group at position 1 and an acetate group at position 2. | A long-chain fatty acid derivative with an acetate group at position 1 and a hydroxyl group at position 2. |

This compound Isomerization to Persin

This compound is inherently unstable and undergoes a spontaneous isomerization to form the more thermodynamically stable persin[1][2]. This transformation is a key aspect of their chemistry and is crucial to consider during extraction, isolation, and biological testing.

Proposed Mechanism of Isomerization: Intramolecular Acyl Migration

The isomerization of this compound to persin is proposed to occur via an intramolecular acyl migration, a common reaction in molecules containing both a hydroxyl and an ester group in close proximity, such as 1,2-diols and beta-hydroxy esters[7][8]. This reaction can be catalyzed by both acid and base. The proposed mechanism involves a five-membered cyclic orthoester intermediate.

-

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the acetate group in this compound is protonated, increasing the electrophilicity of the carbonyl carbon. The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a tetrahedral orthoester intermediate. This intermediate can then collapse, with the original ester oxygen being protonated and leaving as a hydroxyl group, resulting in the formation of persin.

-

Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group of this compound is deprotonated to form an alkoxide. This potent intramolecular nucleophile attacks the adjacent ester carbonyl carbon, forming the tetrahedral orthoester intermediate. Subsequent collapse of this intermediate, with the departure of the original alkoxide, yields persin.

Caption: Proposed mechanism for the isomerization of this compound to persin.

Degradation of this compound and Persin

Both this compound and persin are reported to be labile, particularly in the presence of acid[1][2]. Understanding their degradation pathways is essential for accurate quantification and for predicting their stability in various formulations and biological environments.

Acid-Catalyzed Degradation to Alkylfuran

The primary reported degradation pathway for both this compound and persin under acidic conditions is a rearrangement to form an alkylfuran[1][2]. This type of cyclization is a known reaction for 1,4-dicarbonyl compounds, often referred to as the Paal-Knorr furan (B31954) synthesis[9][10]. In the case of this compound and persin, the 4-oxo group and the carbonyl of the acetate group (or a hydrolyzed form) can act as the 1,4-dicarbonyl system required for this transformation.

Proposed Mechanism:

-

Enolization: Under acidic conditions, the ketone at position 4 undergoes enolization.

-

Cyclization: The enol oxygen attacks the electrophilic carbon of the protonated ester or a hydrolyzed ketone at position 1, leading to a five-membered ring intermediate.

-

Dehydration: A series of dehydration steps results in the formation of a stable aromatic furan ring.

Caption: Proposed mechanism for the acid-catalyzed degradation to an alkylfuran.

Other Potential Degradation Pathways

Based on the chemical structure of this compound and persin, other degradation pathways may also be relevant:

-

Oxidative Degradation: The two double bonds in the aliphatic chain are susceptible to oxidation, which can be initiated by heat, light, or metal ions. This can lead to the formation of hydroperoxides, which can further break down into a variety of smaller, volatile compounds, potentially leading to rancidity if present in high concentrations.

-

Thermal Degradation: At elevated temperatures, in addition to accelerating oxidation, other reactions such as polymerization or cleavage of the aliphatic chain may occur.

-

Enzymatic Degradation: As fatty acid derivatives, this compound and persin may be substrates for various lipases and esterases present in biological systems. This could lead to hydrolysis of the acetate group, resulting in the corresponding diol.

Quantitative Data

Quantitative data on the kinetics of this compound isomerization and degradation are scarce in the published literature. The available data primarily concerns the concentration of these compounds in avocado fruit.

| Compound | Tissue | Concentration (fresh weight) | Reference |

| This compound | Avocado Idioblast Oil Cells | ~0.15 wt % | [11] |

| Persin | Avocado Pericarp | 760 - 2280 µg/g | [11] |

| Persin | Avocado Mesocarp | 1500 - 5800 µg/g | [11] |

Note: The concentration of this compound may be an underestimate due to its lability and isomerization to persin during extraction and analysis.

Biological Activity of Persin: Microtubule Stabilization

While this compound has shown no significant biological activity in the assays conducted so far, persin is a potent microtubule-stabilizing agent[1][2][5][12]. This activity is similar to that of the well-known anticancer drug paclitaxel (B517696).

Persin's interaction with the microtubule network leads to several downstream cellular effects:

-

Increased Tubulin Polymerization: Persin promotes the assembly of tubulin dimers into microtubules, leading to an increase in the cellular pool of polymerized tubulin[1][2][6][12].

-

G2/M Cell Cycle Arrest: The stabilization of the mitotic spindle by persin prevents its normal dynamics required for chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase[1][2][5][12].

-

Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers programmed cell death (apoptosis) in cancer cells[6].

Evidence suggests that persin binds to β-tubulin at or near the taxoid-binding site[2][5].

Caption: Signaling pathway of persin's effect on microtubule dynamics.

Experimental Protocols

This section provides detailed methodologies for the study of this compound and persin.

Forced Degradation and Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[10][13].

Objective: To investigate the stability of this compound and persin under various stress conditions and to identify their degradation products.

Materials:

-

Purified this compound and persin standards

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)

-

Methanol (B129727), Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Photostability chamber

-

Oven

Protocol:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and persin (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compounds and the stock solutions to 80°C in an oven for 48 hours.

-

Photostability: Expose the solid compounds and stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-MS/MS method (see Protocol 7.2).

Caption: Workflow for a forced degradation study.

Analytical Method for Simultaneous Quantification of this compound and Persin

A stability-indicating method is required to separate and quantify this compound, persin, and their degradation products. A reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS) is proposed.

Instrumentation:

-

HPLC system with a temperature-controlled column compartment and autosampler.

-

Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Proposed):

-

Column: C18 column with a polar-embedded phase (e.g., Agilent Bonus RP, Thermo Polar Advantage II) suitable for separating isomers (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A shallow gradient will likely be necessary to resolve the isomers.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions (Proposed):

-

Ionization Mode: ESI Positive.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and persin (which will be identical) and any identified degradation products. Since they are isomers, they will have the same precursor ion ([M+H]+ or [M+Na]+). Fragmentation patterns may differ slightly, or they can be quantified based on their chromatographic separation.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Protocol (adapted from commercially available kits):

-

Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

-

Add 1 mM GTP and a fluorescence reporter (e.g., DAPI) to the tubulin solution.

-

Prepare serial dilutions of persin in the assay buffer. Use paclitaxel as a positive control for polymerization enhancement and nocodazole (B1683961) or vinblastine (B1199706) as a positive control for inhibition.

-

In a pre-warmed (37°C) 96-well plate (black, for fluorescence), add the test compounds.

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. Increased fluorescence indicates polymerization.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.

Protocol:

-

Seed adherent cancer cells (e.g., HeLa, MCF-7) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of persin (and controls like paclitaxel and DMSO) for a specified time (e.g., 16-24 hours).

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the coverslips and mount them onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Seed cells in a multi-well plate and treat with persin and controls for 24 hours.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

-

Fixation: Wash the cells with cold PBS. Resuspend the cell pellet in a small volume of PBS and, while gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates cell cycle arrest at this stage.

Conclusion and Future Directions

This compound is an unstable isomer of the biologically active acetogenin, persin. The facile intramolecular acyl migration that converts this compound to persin is a critical chemical characteristic. Both isomers are susceptible to acid-catalyzed degradation, forming an alkylfuran derivative. While the biological activity of persin as a microtubule-stabilizing agent is well-documented, leading to G2/M cell cycle arrest and apoptosis in cancer cells, significant gaps remain in our understanding of the fundamental chemistry of these compounds.

Future research should focus on:

-

Kinetic Studies: Quantifying the rate of this compound isomerization to persin under various pH, temperature, and solvent conditions.

-

Degradation Kinetics: Determining the degradation rates of both isomers under forced degradation conditions to establish a comprehensive stability profile.

-

Analytical Method Validation: Developing and validating a robust, stability-indicating HPLC method for the simultaneous quantification of this compound, persin, and their degradation products.

-

Mechanism Elucidation: Using techniques like NMR and computational modeling to confirm the proposed mechanisms for isomerization and degradation.

A deeper understanding of these aspects will be invaluable for the accurate assessment of biological activity, the development of stable formulations, and the potential therapeutic application of persin and its analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. Tubulin Polymerization Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Tubulin Polymerization Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isopersin Extraction from Avocado Idioblasts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Avocado (Persea americana) fruit contains specialized cells known as idioblasts, which are distinct from the surrounding mesocarp parenchyma cells.[1][2] These idioblast oil cells serve as storage sites for a variety of bioactive lipids, including persin (B1231206) and its isomer, isopersin.[2][3] While persin has been noted for its insecticidal and antifungal properties, its isomer, this compound, shows different biological activity.[3] The extraction and study of this compound are of interest for understanding its chemical properties, potential biological roles, and its relationship with other bioactive compounds in avocado. This compound, or (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297), is notably unstable and can readily isomerize to persin. Both compounds are sensitive to acid, rearranging into an alkylfuran. This document provides a detailed protocol for the isolation of avocado idioblasts and the subsequent extraction and purification of this compound.

Quantitative Data Summary

The concentration of this compound and its related compound, persin, has been estimated in avocado fruit tissue. Due to the inherent instability of this compound, its measured concentration may be an underestimation.

| Compound | Tissue | Concentration (µg/g fresh weight) | Source |

| This compound | Fresh Tissue (unspecified) | ~1500 (0.15 wt %) | |

| Persin | Pericarp | 760 - 2280 | |

| Persin | Mesocarp | 1500 - 5800 |

Experimental Protocols

Part 1: Isolation of Intact Idioblast Oil Cells

This protocol is adapted from methodologies designed to separate the robust, suberized idioblast cells from the surrounding parenchyma cells, which are osmotically fragile.

Materials:

-

Soft, ripe avocado fruit (e.g., 'Hass' or 'Fuerte' varieties)

-

Distilled water

-

Ten-Brock homogenizer

-

Nylon mesh filters (200 µm and 48 µm pore sizes)

-

Beakers and centrifuge tubes

-

Low-speed centrifuge (capable of 80 x g)

-

Microscope for cell integrity verification

Procedure:

-

Tissue Preparation: Cut 3-5 g of mesocarp tissue from a ripe avocado into small pieces (1-2 cm³).

-

Homogenization: Place the tissue pieces into a Ten-Brock homogenizer with 10-20 mL of distilled water. Homogenize with 10-15 strokes until the tissue is completely fluid. The principle behind using distilled water is that the wall-less parenchyma cells will burst due to osmotic shock, while the intact, suberized walls of the idioblasts allow them to maintain their integrity.

-

Initial Filtration: Pour the homogenate through a 200 µm nylon mesh filter to remove vascular strands and larger, unhomogenized cell clumps. Wash the mesh with excess distilled water to ensure all idioblasts pass through.

-

Idioblast Collection: Filter the resulting filtrate through a 48 µm nylon mesh. The idioblast cells will be retained on this mesh.

-

Washing: Thoroughly wash the residue collected on the 48 µm mesh with distilled water to remove smaller cellular debris.

-

Pelleting: Carefully transfer the washed idioblast residue into a centrifuge tube. Centrifuge at a low speed of 80 x g for 2-3 minutes.

-

Final Product: Discard the supernatant. The resulting pellet contains a highly enriched preparation of intact avocado idioblast oil cells. Verify the integrity of the isolated cells using light microscopy.

Part 2: Extraction and Purification of this compound

This protocol involves a lipid extraction from the isolated idioblasts followed by chromatographic separation to isolate this compound.

Materials:

-

Isolated idioblast pellet (from Part 1)

-

Chloroform (B151607) and Methanol (for lipid extraction)

-

Nitrogen gas for solvent evaporation

-

Silica (B1680970) for low-pressure liquid chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

-